molecular formula C8H16O2 B12097617 1,4-Dimethoxycyclohexane

1,4-Dimethoxycyclohexane

Cat. No.: B12097617
M. Wt: 144.21 g/mol
InChI Key: SVHAWXAAVLMPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxycyclohexane is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexane, where two methoxy groups are attached to the first and fourth carbon atoms of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxycyclohexane can be synthesized through several methods. One common approach involves the methoxylation of cyclohexane derivatives. For instance, starting from 1,4-cyclohexanediol, the compound can be synthesized by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-benzoquinone followed by methylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxycyclohexane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (e.g., NaBr) or amines (e.g., NH3) can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Produces 1,4-cyclohexanedione.

    Reduction: Yields 1,4-cyclohexanediol.

    Substitution: Results in various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dimethoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving methoxy groups.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-dimethoxycyclohexane exerts its effects depends on the specific reaction or application. In general, the methoxy groups can participate in various chemical transformations, acting as electron-donating groups that influence the reactivity of the cyclohexane ring. These groups can stabilize reaction intermediates, making certain reactions more favorable.

Comparison with Similar Compounds

1,4-Dimethoxycyclohexane can be compared with other similar compounds such as:

    1,4-Dihydroxycyclohexane: This compound has hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.

    1,4-Dimethylcyclohexane: The presence of methyl groups instead of methoxy groups results in different physical and chemical properties.

    1,4-Dichlorocyclohexane:

The uniqueness of this compound lies in its methoxy groups, which provide distinct electronic and steric effects compared to other substituents, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1,4-dimethoxycyclohexane

InChI

InChI=1S/C8H16O2/c1-9-7-3-5-8(10-2)6-4-7/h7-8H,3-6H2,1-2H3

InChI Key

SVHAWXAAVLMPLW-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.